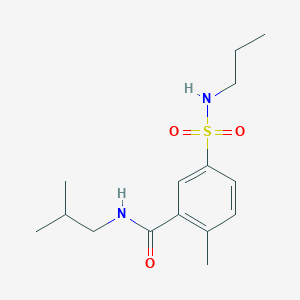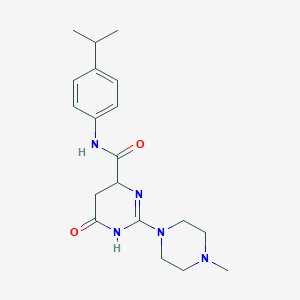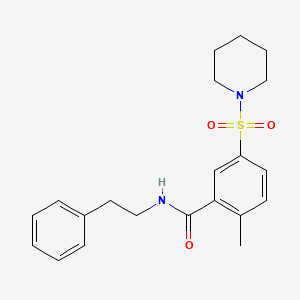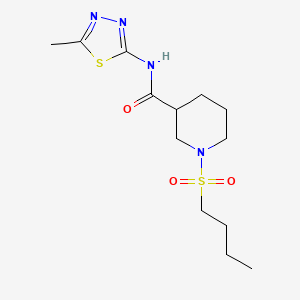![molecular formula C19H30N6O3 B5410790 5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5410790.png)
5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}-1,2,4-oxadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4’-bipiperidin-1’-yl]methyl}-1,2,4-oxadiazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a bipiperidinyl group, and an oxadiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the construction of the pyrrolidine ring, the formation of the bipiperidinyl group, and the creation of the oxadiazole ring . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the bipiperidinyl group and oxadiazole ring can be formed through various synthetic strategies .Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple ring structures and functional groups . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The bipiperidinyl group and oxadiazole ring also contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure . The pyrrolidine ring, for example, can undergo various reactions due to its nitrogen atom and the presence of the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the pyrrolidine ring could affect its solubility and stability .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential uses in medicine, given the interest in pyrrolidine derivatives for the treatment of various diseases . Additionally, further studies could be conducted to optimize its synthesis and improve its properties .
Eigenschaften
IUPAC Name |
5-[[4-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O3/c20-17(26)18-21-16(28-22-18)13-23-10-5-15(6-11-23)25-9-3-4-14(12-25)19(27)24-7-1-2-8-24/h14-15H,1-13H2,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPYJJPMEHZEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=NC(=NO4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-methoxyphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5410707.png)
![1-[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B5410715.png)
![1-{6-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione](/img/structure/B5410724.png)
![4-bromo-N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5410735.png)
![4-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-azetidinyl)pyridine](/img/structure/B5410745.png)
![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone](/img/structure/B5410746.png)

![1-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}imidazolidine-2,4-dione](/img/structure/B5410777.png)

![N-(2-chloro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5410787.png)
![4-[4-(allyloxy)benzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410788.png)

![N-(4-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5410811.png)

